N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 361478-67-3
Cat. No.: VC4268228
Molecular Formula: C27H28N4O3S
Molecular Weight: 488.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361478-67-3 |
|---|---|
| Molecular Formula | C27H28N4O3S |
| Molecular Weight | 488.61 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-31(16-18)35(33,34)21-13-11-20(12-14-21)27(32)30-23-8-4-3-7-22(23)26-28-24-9-5-6-10-25(24)29-26/h3-14,18-19H,15-17H2,1-2H3,(H,28,29)(H,30,32) |
| Standard InChI Key | IZOVOPMUYYEMRI-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)C |
Introduction
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the sulfonamide class, known for its antibacterial properties. The presence of a benzodiazole ring in its structure suggests potential activity against various biological targets, making it a candidate for further pharmacological evaluation.
Synthesis Steps:
-
Preparation of Intermediates: The synthesis begins with the preparation of necessary intermediates, which may involve reactions such as nucleophilic substitution or condensation reactions.
-
Coupling Reactions: The benzodiazole and sulfonamide components are then coupled to form the core structure of the compound.
-
Final Assembly: The final step involves the assembly of the complete molecule through reactions like amide formation.
Potential Applications
Given its structural features, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide could have applications in medicine, particularly in the development of new antimicrobial agents. Further research into its efficacy and safety profile will be necessary to fully understand its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume